molecular formula C40H48N4O2 B1253548 Tabernamine

Tabernamine

Cat. No.: B1253548
M. Wt: 616.8 g/mol
InChI Key: MTARGWPMLJBYNG-SESIEVFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tabernamine is a bisindole alkaloid isolated from plant species of the genus Tabernaemontana . This compound has demonstrated notable anticancer activity in scientific research, showing significant cytotoxicity in cell culture systems . As a bisindole alkaloid, this compound is part of a prominent class of nearly 250 structurally diverse indole alkaloids identified within the Tabernaemontana genus, which are a major focus of investigation for their wide-ranging bioactivities . Its derivative, 19,20-dihydrothis compound, is reported to exhibit potent acetylcholinesterase inhibitor activity, suggesting potential research applications beyond oncology, such as in neurodegenerative diseases . This product is supplied strictly For Research Use Only (RUO). It is intended solely for laboratory research purposes and is not intended for use in diagnostics, therapeutics, or for any human consumption.

Properties

Molecular Formula

C40H48N4O2

Molecular Weight

616.8 g/mol

IUPAC Name

methyl (1R,12R,14R,15E)-12-[(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-6-yl]-15-ethylidene-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C40H48N4O2/c1-5-23-15-22-16-32-37-28(13-14-44(20-22)39(23)32)27-12-11-25(17-34(27)42-37)30-18-29-24(6-2)21-43(3)35(36(29)40(45)46-4)19-31-26-9-7-8-10-33(26)41-38(30)31/h6-12,17,22-23,29-30,32,35-36,39,41-42H,5,13-16,18-21H2,1-4H3/b24-6-/t22-,23-,29-,30+,32-,35+,36?,39-/m0/s1

InChI Key

MTARGWPMLJBYNG-SESIEVFNSA-N

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Sources

Tabernamine is primarily isolated from various species within the Tabernaemontana genus, which includes plants such as Tabernaemontana divaricata, Tabernaemontana catharinensis, and Tabernaemontana crassa. These plants are rich in monoterpene indole alkaloids, which contribute to their significant medicinal potential. The alkaloids are known for their diverse structural types, including bis-indole alkaloids and other derivatives that exhibit various biological activities .

Pharmacological Activities

This compound exhibits a wide range of pharmacological activities, making it a subject of interest in both traditional and modern medicine. The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Antimicrobial Effective against various bacterial strains, including Gram-positive bacteria .
Antioxidant Exhibits significant free radical scavenging activity .
Anti-inflammatory Reduces inflammation in various experimental models .
Anticancer Demonstrated potential in inhibiting cancer cell proliferation in vitro .
Antidiabetic Shows promise in managing blood glucose levels .
Wound Healing Promotes healing processes in skin injuries .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various applications:

  • Anticancer Research : In vitro studies have shown that extracts containing this compound can inhibit the growth of different cancer cell lines, including breast and renal cancers. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes .
  • Wound Healing Properties : A study highlighted the use of this compound-rich extracts in promoting wound healing in animal models. The extracts enhanced collagen synthesis and reduced inflammation at the wound site .
  • Antioxidant Potential : The antioxidant capacity of this compound was evaluated using various assays, showing that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models .

Comparison with Similar Compounds

Comparison with Structurally Related Alkaloids

Structural Analogues and Modifications

Tabernamine derivatives and related bisindole alkaloids share core structural motifs but differ in substituents, significantly altering bioactivity (Table 1).

Table 1: Structural and Bioactive Comparison of this compound and Analogues
Compound Structural Features Source Key Bioactivities (IC₅₀) References
This compound Vobasine-Iboga bisindole; C-20’ acetyl-free T. corymbosa (Malaysia) Cytotoxicity (<4.7 µM); α-glycosidase inhibition (0.95–4.61 µM)
19’-Hydroxythis compound (382, 383) C-19’ hydroxyl (S/R configurations) T. corymbosa (Malaysia) Cytotoxicity (<4.7 µM)
16’-Decarbomethoxyvoacamine (384) Decarbomethoxy substitution at C-16’ T. corymbosa (Malaysia) Cytotoxicity (<4.7 µM)
Tabernamidine B (379) α-Substituted acetyl at C-20’ of iboga unit T. corymbosa (Malaysia) Cytotoxicity (<4.7 µM)
Ervahanine B Modified indole substitution T. bufalina (China) α-glycosidase inhibition (IC₅₀: 1.74 µM)
19’-Oxothis compound (55) C-19’ ketone; C-20’ β-acetyl substitution T. corymbosa (Malaysia) Not reported

Key Structural Determinants of Bioactivity

  • Cytotoxicity : The iboga unit’s acetyl group (e.g., tabernamidine B) enhances cytotoxicity, while hydroxylation (19’-hydroxythis compound) retains potency but may alter metabolic stability .
  • α-Glycosidase Inhibition : this compound’s activity (IC₅₀: 0.95–4.61 µM) surpasses 19(S)-hydroxyibogamine (IC₅₀: 17.18 µM), suggesting the bisindole framework is critical for efficacy .
  • Cholinesterase Inactivity : Unlike affinisine or voacangine, this compound lacks AChE/BuChE inhibition, likely due to absence of key substituents (e.g., carbomethoxy groups) .

Pharmacological Comparison with Functional Analogues

Cytotoxicity Against Cancer Cell Lines

This compound and its derivatives show moderate cytotoxicity compared to reference drugs:

  • Vincristine : IC₅₀ <1.8 nM (KB/S cells) vs. This compound’s IC₅₀ <4.7 µM.
  • Conodusine A-E: IC₅₀ values similar to this compound but with structural variability (e.g., iboga-vobasine vs. corynanthe scaffolds) .

Enzymatic Inhibition Profiles

  • α-Glycosidase : this compound (IC₅₀: 0.95–4.61 µM) is less potent than ervahanine B (IC₅₀: 0.95 µM), indicating substituent-driven efficacy .
  • Butyrylcholinesterase : 19(S)-hydroxyibogamine (IC₅₀: 20.06 µM) is active, whereas this compound is inactive, highlighting the role of hydroxyl placement .

Preparation Methods

Natural Sources and Traditional Extraction of Tabernamine

Tabernaemontana laeta, a tropical Apocynaceae species, serves as the primary natural source of this compound . The alkaloid is localized in the stem bark and leaves, with concentrations varying seasonally and geographically. Traditional extraction employs sequential solvent partitioning:

  • Plant Material Pretreatment : Dried stem bark is ground to a 24–48 mesh particle size to maximize surface area for solvent penetration .

  • Maceration : Soaked in methanol for 72 hours at 25°C, followed by filtration and solvent evaporation under reduced pressure .

  • Liquid-Liquid Partitioning : The crude extract is suspended in water and successively partitioned with chloroform, ethyl acetate, and n-butanol to isolate alkaloid-rich fractions .

A comparative analysis of extraction yields from T. laeta is summarized below:

Plant PartSolvent SystemYield (%)Major Alkaloids Identified
Stem barkMethanol1.8 ± 0.2This compound, voacamine, conodurine
LeavesEthanol-water (7:3)1.2 ± 0.1This compound, affinine, normacusine B

This method achieves partial enrichment but requires subsequent purification steps due to co-extraction of structurally similar indole alkaloids like voacamine and affinine .

Advanced Extraction Techniques: Supercritical Fluid Optimization

Supercritical CO₂ (SC-CO₂) with ethanol as a polar cosolvent has been adapted for this compound extraction, leveraging its low thermal degradation risk and selectivity . Key parameters include:

  • Pressure : 200–300 bar (optimal at 250 bar for maximizing mass transfer kinetics) .

  • Temperature : 45°C balances solvent density and solute volatility .

  • Cosolvent Ratio : 10–15% ethanol enhances alkaloid solubility by 40% compared to pure SC-CO₂ .

A pulsed SFE approach (six pressurization-depressurization cycles) reduces total extraction time by 35% while maintaining a yield of 1.29% . The intermittent process prevents bed channeling and improves solvent contact with plant matrices.

Chromatographic Purification and Structural Elucidation

Crude extracts undergo multi-step chromatography:

  • Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (chloroform:methanol 95:5 to 80:20) isolates this compound-enriched fractions .

  • HPLC Refinement : C18 reverse-phase column (5 µm, 250 × 4.6 mm), isocratic elution with acetonitrile:0.1% trifluoroacetic acid (65:35) at 1 mL/min, yielding ≥95% purity .

Structural confirmation employs:

  • NMR Spectroscopy : ¹H NMR (CDCl₃, 500 MHz) displays characteristic signals at δ 7.25 (H-9), δ 3.82 (OCH₃), and δ 2.45 (N-CH₃) . ¹³C NMR identifies 28 carbons, including two indole moieties and an ether bridge .

  • GC-MS Analysis : Electron ionization at 70 eV reveals a molecular ion at m/z 682.3 [M]⁺, with fragments at m/z 353 (cleavage of the C-16—C-21 bond) and m/z 329 (loss of the methoxy group) .

Synthetic Approaches and Challenges

Total synthesis of this compound remains elusive due to its stereochemical complexity. However, biosynthetic insights from related iboga alkaloids suggest potential strategies:

  • Biosynthetic Precursors : Catharanthine and tabersonine serve as hypothetical intermediates, undergoing oxidative coupling and cyclization .

  • Photochemical Reactions : Visible light irradiation of catharanthine derivatives in the presence of cyanide donors generates pseudotabersonine analogs, though racemization at C-14 complicates enantiomeric purity .

Current limitations include low yields (<5%) in partial syntheses and the lack of efficient catalysts for stereocontrolled dimerization .

Analytical Validation and Quality Control

Quantitative analysis employs GC-FID with external calibration (linearity range: 10–500 µg/mL, = 0.998) . Method validation parameters:

ParameterResult
LOD0.8 µg/mL
LOQ2.5 µg/mL
Intraday precision (RSD%)1.2–1.8%
Recovery rate98.3 ± 2.1%

Stability studies indicate that this compound degrades by 12% after 6 months at −20°C, necessitating lyophilization for long-term storage .

Q & A

Q. What ethical and safety considerations apply to handling this compound in laboratory settings?

  • Answer : Follow institutional biosafety protocols (e.g., fume hoods for volatile intermediates). Conduct risk assessments for genotoxicity (Ames test) and ecotoxicity (Daphnia magna assays). Obtain IRB/IACUC approval for preclinical studies .

Data Presentation Guidelines

  • Tables : Use Roman numerals for table IDs. Include footnotes explaining abbreviations and statistical thresholds (e.g., p < 0.05). Ensure self-contained clarity without reliance on text .
  • Figures : Label axes with units and error bars (SD/SEM). Use color-blind-friendly palettes and vector formats for scalability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tabernamine
Reactant of Route 2
Tabernamine

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